![molecular formula C10H8F2N4OS2 B2841150 2-[(5-氨基-1,3,4-噻二唑-2-基)硫醇基]-N-(3,4-二氟苯基)乙酰胺 CAS No. 799784-82-0](/img/structure/B2841150.png)
2-[(5-氨基-1,3,4-噻二唑-2-基)硫醇基]-N-(3,4-二氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are nitrogen-sulfur heterocycles that have been extensively studied due to their broad spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved papers, the compound’s synthesis involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide, focusing on six unique applications:
Anticancer Activity
This compound has shown promising results in the field of cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including human epidermal kidney (HEK293), breast cancer (BT474), and lung cancer (NCI-H226) cells . The compound’s mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential candidate for anticancer drug development.
Antibacterial Properties
Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains such as Xanthomonas oryzae and Xanthomonas campestris, showing moderate to high efficacy . This makes them valuable in developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Antifungal Applications
The compound has also been explored for its antifungal properties. It has shown effectiveness against fungal pathogens like Phytophthora infestans, which causes significant crop diseases . This application is particularly important in agriculture, where fungal infections can lead to substantial economic losses.
Antioxidant Activity
Derivatives of this compound have been found to possess potent antioxidant properties. These antioxidants can neutralize free radicals, thereby protecting cells from oxidative stress and damage . This property is beneficial in preventing various diseases, including neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated, showing promising results in reducing inflammation. This is particularly relevant for treating chronic inflammatory conditions such as arthritis . The compound’s ability to inhibit inflammatory mediators makes it a potential therapeutic agent in managing inflammation-related diseases.
Plant Growth Regulation
In agriculture, this compound has been studied for its role as a plant growth regulator. It has shown the ability to enhance plant growth and development, making it useful in improving crop yields . This application is crucial for sustainable agriculture and food security.
未来方向
The compound and its derivatives could be further evaluated for their potential pharmacological activities. Given their broad spectrum of activities, they could serve as promising candidates for drug development . Furthermore, the reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
作用机制
Target of Action
Related compounds have been found to inhibit the enzyme urease , which plays a crucial role in the survival of certain bacteria by catalyzing the conversion of urea to ammonia and carbon dioxide .
Mode of Action
It is suggested that similar compounds interact well with the active site of their target enzymes, such as urease . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the production of ammonia and carbon dioxide from urea .
Biochemical Pathways
This could potentially disrupt the pH balance within the bacterial cell, affecting its survival .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (133), and its calculated partition coefficient (xlogp: 03) suggest that it may have suitable pharmacokinetic properties for drug development.
Result of Action
If it does inhibit urease as suggested, it could potentially lead to a decrease in the survival of urease-dependent bacteria .
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLRSFMEHTCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)
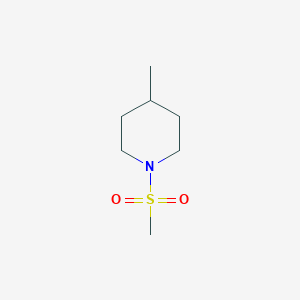

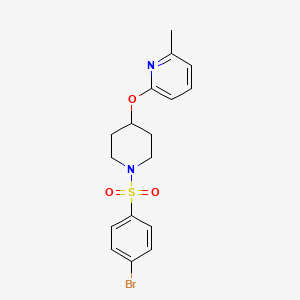
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)
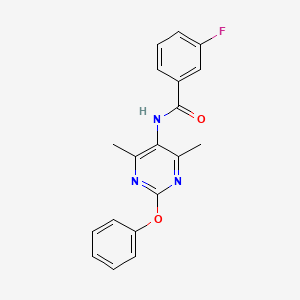
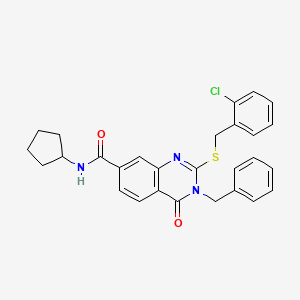
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)
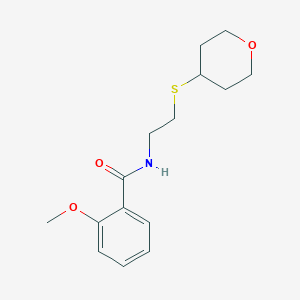
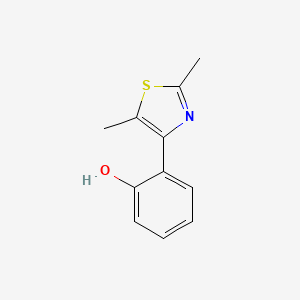
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
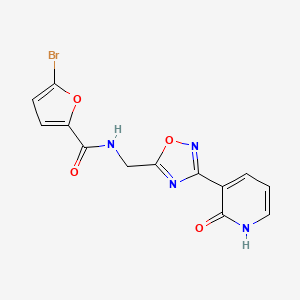

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)